Quinazoline derivative 13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16ClN3O3 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-chloro-N-(2-cyclopropyl-4-oxoquinazolin-3-yl)-5-methoxybenzamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-26-12-8-9-15(20)14(10-12)18(24)22-23-17(11-6-7-11)21-16-5-3-2-4-13(16)19(23)25/h2-5,8-11H,6-7H2,1H3,(H,22,24) |
InChI Key |
PHWRMNPWLIXVPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4CC4 |
Origin of Product |
United States |
Structural Elucidation and Analytical Characterization of Quinazoline Derivative 13
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structural framework of Quinazoline (B50416) derivative 13, providing detailed information about its proton and carbon environments.
Proton NMR (¹H NMR) Analysis
Proton NMR analysis has been performed on two distinct compounds designated as Quinazoline derivative 13.
For the 2-thioxo-1,2,4-triazolo[5,1-b]this compound, the ¹H-NMR spectrum, recorded in DMSO-d6, revealed a significant signal at 13.1 ppm, which is attributed to the proton of the sulfonamide (SO₂NH) group. lifesciencesite.com
For the pyrido[1,2-a]this compound, its ¹H-NMR spectrum indicated the successful cyclization of its precursor. tubitak.gov.tr Key observations from the spectrum included the disappearance of a methoxy (B1213986) signal and the emergence of a new signal for an NH proton around 11.43 ppm. tubitak.gov.tr The spectrum also displayed multiplet signals corresponding to the aromatic protons. tubitak.gov.tr
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 2-thioxo-1,2,4-triazolo[5,1-b]this compound | DMSO-d6 | 13.1 | SO₂NH |
| pyrido[1,2-a]this compound | Not Specified | ~11.43 | NH |
| pyrido[1,2-a]this compound | Not Specified | Multiplet | Aromatic Protons |
Carbon-13 NMR (¹³C NMR) Analysis
Detailed Carbon-13 NMR data for compounds specifically identified as "this compound" were not available in the reviewed literature. However, for related quinazoline structures, ¹³C NMR is mentioned as a technique to differentiate between tautomeric forms. metu.edu.tr
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry was employed to determine the molecular weight and study the fragmentation behavior of 2-thioxo-1,2,4-triazolo[5,1-b]this compound. The analysis revealed a molecular ion peak [M⁺] at a mass-to-charge ratio (m/z) of 450, confirming the molecular weight of the compound. lifesciencesite.com The base peak in the spectrum was observed at an m/z of 344. lifesciencesite.com
| Compound | Ionization Mode | m/z (Relative Intensity) | Assignment |
| 2-thioxo-1,2,4-triazolo[5,1-b]this compound | Not Specified | 450 (7.0%) | [M⁺] |
| 2-thioxo-1,2,4-triazolo[5,1-b]this compound | Not Specified | 344 (100%) | Base Peak |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provided crucial information about the functional groups present in 2-thioxo-1,2,4-triazolo[5,1-b]this compound. The IR spectrum displayed characteristic absorption bands confirming the presence of specific chemical bonds. lifesciencesite.com
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-thioxo-1,2,4-triazolo[5,1-b]this compound | 3223 | N-H stretch |
| 2-thioxo-1,2,4-triazolo[5,1-b]this compound | 1663 | C=O stretch |
| 2-thioxo-1,2,4-triazolo[5,1-b]this compound | 1391, 1130 | SO₂ stretch |
| 2-thioxo-1,2,4-triazolo[5,1-b]this compound | 1250 | C=S stretch |
The presence of a band at 3223 cm⁻¹ corresponds to the N-H stretching vibration. lifesciencesite.com A sharp absorption at 1663 cm⁻¹ is indicative of a carbonyl group (C=O). lifesciencesite.com The bands at 1391 cm⁻¹ and 1130 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of a sulfonyl (SO₂) group, respectively. lifesciencesite.com Furthermore, a band at 1250 cm⁻¹ confirms the presence of a thiocarbonyl (C=S) group. lifesciencesite.com
Single-Crystal X-ray Diffraction for Absolute Structure Determination
There was no information available in the searched sources regarding single-crystal X-ray diffraction analysis for any compound designated as "this compound." This technique, which provides the most definitive three-dimensional structural information, has been used to confirm the structure of other related heterocyclic compounds, but not for this specific derivative. metu.edu.tr
Preclinical Biological Activity Spectrum of Quinazoline Derivative 13
Anticancer Potential and Antiproliferative Studies
Quinazoline (B50416) derivatives have emerged as a significant class of compounds in cancer research, with several approved drugs for cancer therapy based on this core structure. mdpi.comwisdomlib.org Research into specific derivatives, such as compound 13, continues to uncover potential new avenues for anticancer treatments.
In vitro Cytotoxicity Against Diverse Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2, A549, H1975)
The cytotoxic effects of various quinazoline derivatives designated as compound 13 have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.
One study investigated a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, among which compound 13k was identified as the most potent. nih.gov It exhibited submicromolar inhibitory activity against a variety of tumor cell lines, with IC₅₀ values ranging from 0.09 μM to 0.43 μM. nih.gov
Another study focused on quinazoline-based dual inhibitors of HDAC and EGFR found that compound 13 showed cytotoxicity against all tested tumor cell lines, which included HeLa (cervical cancer), A549 (lung cancer), A431 (epidermoid carcinoma), Cal27 (oral squamous carcinoma), SKBR3 (breast cancer), and SKOV3 (ovarian cancer). nih.gov
Furthermore, research on afatinib (B358) analogues as dual and irreversible EGFR/HER2 inhibitors identified compound 13 as a promising agent. tandfonline.com It demonstrated better inhibition against EGFR compared to control drugs and showed antiproliferative activity against non-small cell lung cancer (NCI-H1975), lung adenocarcinoma (HCC827), and epidermoid carcinoma (A431) cell lines. tandfonline.com
A separate investigation into new quinazolinone derivatives reported that compound 13e exhibited significant cytotoxic effects against SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines, with specific IC₅₀ values of 9.48, 20.39, and 18.04 µg/mL, respectively. researchgate.net
The table below summarizes the in vitro cytotoxic activity of different "Quinazoline derivative 13" compounds against various cancer cell lines as reported in the literature.
| Compound | Cell Line | Cancer Type | IC₅₀ Value |
| 13k | Multiple | Various | 0.09 - 0.43 µM |
| 13 | HeLa | Cervical Cancer | Data not specified |
| 13 | A549 | Lung Cancer | Data not specified |
| 13 | H1975 | Non-small cell lung cancer | Data not specified |
| 13e | MCF-7 | Breast Cancer | 20.39 µg/mL |
| 13e | HepG-2 | Liver Cancer | 18.04 µg/mL |
| 13e | SKLU-1 | Lung Cancer | 9.48 µg/mL |
In vivo Antitumor Efficacy in Preclinical Animal Models (e.g., Xenograft Models)
The antitumor potential of this compound has been further explored in in vivo animal models. In a study investigating afatinib analogues, compound 13 was tested in NCI-H1975 xenograft models in mice. nih.gov The results indicated that the compound demonstrated good efficacy in these models. nih.gov Additionally, this particular derivative showed a promising half-life and favorable toxicological results in preclinical evaluations. nih.gov
Another study on a novel series of quinazoline derivatives explored the in vivo anti-tumor effect of compound 18 on a xenograft model carrying MGC-803 gastric cancer cells. mdpi.com This compound significantly reduced the average tumor volume and weight without affecting the body weight of the mice, showing better performance than the control drug, 5-Fu. mdpi.com Similarly, a study on a phenyl chlormethine-quinazoline derivative, compound II , showed significant inhibition of tumor growth in a HepG2-xenografted tumor model, with its anti-tumor effect being better than the positive control, Gefitinib (B1684475). frontiersin.org
While these studies highlight the in vivo potential of quinazoline derivatives, including some designated as "13" or other numbers, the data underscores the importance of the specific chemical structure of each derivative in determining its efficacy.
Impact on Cell Cycle Progression and Apoptosis Induction in Preclinical Models
Quinazoline derivatives often exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death, or apoptosis.
The 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, 13k , was found to induce cell cycle arrest at the G2/M phase in HCC827 cells. nih.gov This arrest was accompanied by the induction of cell apoptosis. nih.gov The mechanism of action for this compound was identified as the inhibition of PI3Kα. nih.gov
Similarly, a novel quinazolinone-1,2,3-triazole-glycoside, designated as compound 13 , was shown to halt HCT-116 cells in the G1 stage of the cell cycle. nih.gov Further analysis confirmed that this derivative could trigger apoptosis, as indicated by a significant increase in apoptotic cells and its influence on the levels of p53, Bax, and Bcl-2. nih.gov
Another quinazoline derivative, compound 18 , was also shown to arrest the cell cycle at the G2/M phase and induce apoptosis in MGC-803 cells. mdpi.com This was associated with a decrease in the expression of Bcl-2 and Mcl-1 and an upregulation of Bax and cleaved PARP. mdpi.com Studies on other quinazolinone derivatives have also reported the induction of mitotic arrest and apoptosis in cancer cells. iiarjournals.org
Antimicrobial Activities
In addition to their anticancer properties, quinazoline derivatives have been investigated for their ability to combat microbial pathogens. nih.govnih.gov
Antibacterial Efficacy (against Gram-positive and Gram-negative bacterial strains)
A study on novel quinazoline-2,4(1H,3H)-dione derivatives identified compound 13 as one of the most promising, providing a broad spectrum of activity against both Gram-positive and Gram-negative bacterial strains when compared to standard drugs. nih.gov
In another study, a series of quinazoline derivatives were synthesized and screened for antibacterial activity. rroij.com Among them, compounds 13a and 13b were particularly effective against Gram-negative bacteria. rroij.com They showed high activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of less than 0.25 μg/ml. rroij.com These compounds also displayed notable activity against Pseudomonas aeruginosa. rroij.com
The table below presents the antibacterial efficacy of specific "this compound" compounds.
| Compound | Bacterial Strain | Gram Type | Activity/MIC Value |
| 13 | Multiple | Gram-positive & Gram-negative | Broad bioactive spectrum |
| 13a | Escherichia coli | Gram-negative | <0.25 μg/ml |
| 13a | Pseudomonas aeruginosa | Gram-negative | 0.5 μg/ml |
| 13b | Escherichia coli | Gram-negative | <0.25 μg/ml |
| 13b | Pseudomonas aeruginosa | Gram-negative | 1.0 μg/ml |
Antifungal Activity Against Phytopathogenic and Human Fungal Strains
The antifungal potential of quinazoline derivatives has also been a subject of research. A study on new quinazolinone derivatives revealed that the trimethoxy phenyl derivative, compound 13 , possessed antifungal effects. nih.gov
Other research has shown that various quinazoline derivatives exhibit activity against both human and plant pathogenic fungi. ijpsdronline.comujpronline.com For instance, certain indolo[1,2-c]quinazoline derivatives were active against several pathogenic fungal strains. ujpronline.com Another study found that a series of quinazolin-N-phenylacetamide derivatives, including compound 13c , showed inhibitory activity against six phytopathogenic fungi. ijnrd.org While these findings are promising, more specific data on the antifungal spectrum of a singular "this compound" is needed. Research has confirmed the antifungal properties of the broader quinazolinone class of compounds against various fungal species. mdpi.comresearchgate.netresearchgate.net
Antiparasitic Activity (e.g., Antimalarial, Antileishmanial, Antichagasic)
Quinazoline derivatives have shown significant promise as agents against various parasitic diseases.
Antimalarial Activity: The search for new antimalarial drugs is driven by the emergence of resistance to existing therapies. Several quinazoline derivatives have been investigated for their efficacy against Plasmodium species.
In one study, 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones were evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice. The compounds demonstrated significant parasite suppression, with compounds 12 and 13 showing the highest activity, achieving mean percentage suppressions of 67.60% and 72.86%, respectively. nih.gov Another study synthesized 3-aryl-2-styryl substituted-4(3H)-quinazolinones, where compounds 8 and 10 showed notable antimalarial activity with suppression rates of 70.01% and 74.18% against P. berghei. bohrium.com
Furthermore, pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have been identified as potent antimalarial agents. nih.gov For instance, acetamide (B32628) derivative 3a was highly effective in a rodent model against P. berghei, achieving a 100% cure rate at doses from 0.625 to 220 mg/kg. nih.gov The parent compound of this series, WR227825 , is one of the most potent antimalarials reported, with high in vitro efficacy against P. falciparum and curative effects in rodent models. nih.gov A class of 2-anilino 4-amino substituted quinazolines was optimized to produce lead compounds with potent activity against multidrug-resistant strains of P. falciparum, comparable to chloroquine (B1663885) and mefloquine. acs.org
Antimalarial Activity of Selected Quinazoline Derivatives
| Compound | Parasite Strain | Activity | Reference |
|---|---|---|---|
| Compound 13 | P. berghei | 72.86% suppression | nih.gov |
| Compound 10 | P. berghei | 74.18% suppression | bohrium.com |
| Acetamide derivative 3a | P. berghei | 100% cure (0.625-220 mg/kg) | nih.gov |
| WR227825 | P. falciparum | IC₅₀ of ~0.01 ng/ml | nih.gov |
Antileishmanial Activity: Leishmaniasis is another parasitic disease where quinazoline derivatives have shown potential. A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against Leishmania donovani and L. amazonensis. nih.gov This led to the identification of compounds with EC₅₀ values in the high nanomolar to single-digit micromolar range. nih.gov Specifically, quinazoline 23 was effective in a murine model of visceral leishmaniasis, reducing liver parasitemia by 37%. nih.govacs.org Compound 15 from this series was the most potent against L. donovani, with an EC₅₀ of 150 nM. acs.org
In another study, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (compound 7 ) showed highly promising antileishmanial activity against L. donovani, with an IC₅₀ value of 0.0128 μg/ml, which was significantly more potent than the standard drug miltefosine. nih.govresearchgate.net Similarly, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (compound 6 ) demonstrated potent activity against L. donovani with an IC₅₀ of 0.0212 μg/mL. bohrium.com
Antichagasic Activity: Chagas disease, caused by Trypanosoma cruzi, is a target for quinazoline-based drug discovery. mdpi.comdntb.gov.uanih.gov A series of quinazoline-2,4,6-triamine derivatives were synthesized and tested against T. cruzi. mdpi.comnih.gov Compounds 2, 3, and 4 in this series, which feature nitrobenzoyl groups, were the most potent. mdpi.comnih.gov These compounds showed high selectivity against the parasite and low toxicity to human cells. mdpi.comnih.govresearchgate.net Another study evaluating quinazoline-2,4,6-triamine derivatives found that compounds 5, 6, and 8 were highly effective against T. cruzi, showing a better activity profile than the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov
Antiviral Activity
The broad biological profile of quinazolines includes activity against various viruses. Research has shown that certain quinazoline derivatives can inhibit viral replication. For instance, some derivatives have been evaluated for their activity against viruses like influenza, cytomegalovirus (CMV), and hepatitis C virus (HCV). While specific data for a "derivative 13" is unavailable, the general class of quinazoline compounds is recognized for its antiviral potential. mdpi.com
Antitubercular Activity
With the rise of multidrug-resistant tuberculosis (MDR-TB), new therapeutic agents are urgently needed. Quinazoline derivatives have emerged as a promising scaffold for the development of antitubercular drugs. researchgate.net
A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened against Mycobacterium tuberculosis (H37Rv strain) and MDR strains. Compounds 3l and 3m , which have a di-substituted aryl moiety with halogens, showed a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. mdpi.com Compound 3k , containing an imidazole (B134444) ring, was notably active against MDR strains with a MIC of 16 µg/mL. mdpi.com
In another study, various 2,3-disubstituted quinazolinone derivatives were synthesized and tested for antitubercular activity. Compounds 5a–e and 8a–c showed significant activity, with MIC values ranging from 6.25 to 100 µg/mL against M. tuberculosis. dovepress.com The investigation of other quinazolinone derivatives identified a compound with a potent MIC of 38 nM against the H37Rv strain and 163 nM in infected mouse macrophages. ijpsjournal.com
Antitubercular Activity of Selected Quinazoline Derivatives
| Compound | Strain | MIC | Reference |
|---|---|---|---|
| 3l & 3m | M. tuberculosis H37Rv | 2 µg/mL | mdpi.com |
| 3k | MDR M. tuberculosis | 16 µg/mL | mdpi.com |
| 5a-e, 8a-c | M. tuberculosis | 6.25-100 µg/mL | dovepress.com |
| Unnamed | M. tuberculosis H37Rv | 38 nM | ijpsjournal.com |
Anti-inflammatory and Analgesic Properties in Preclinical Models
Quinazoline derivatives have been widely investigated for their potential to treat pain and inflammation. mdpi.comnih.govnih.gov In a study of 2,4,6-trisubstituted-quinazoline derivatives, four compounds were identified as more potent analgesic agents than the standard drug indomethacin, and thirteen compounds showed significant anti-inflammatory activity. nih.gov Another study reported that among a series of synthesized derivatives, compounds 95, 96, and 97 displayed moderate analgesic activity, with compound 97 showing higher anti-inflammatory potency than diclofenac (B195802) sodium. nih.gov
Antidiabetic Potential (e.g., Alpha-glucosidase Inhibition)
Inhibition of α-glucosidase is a key strategy in managing type 2 diabetes. Quinazoline derivatives have shown promise as α-glucosidase inhibitors. acs.orgnih.gov
A series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated. nih.gov Compound 7b from this series was a potent α-glucosidase inhibitor with an IC₅₀ of 14.4 µM, making it approximately 53 times more effective than the standard drug acarbose. nih.gov Another study on 2,3-dihydroquinazolin-4(1H)-ones found that compounds 4h and 4i had stronger enzyme inhibitory potential than acarbose. acs.org Furthermore, a study screening thirty quinazolinone compounds identified PM30, PM28, PM29, and PM4 as remarkable α-glucosidase inhibitors. rjptonline.org Novel imidazo[1,2-c]quinazoline derivatives have also been developed, with compounds 19e and 27e emerging as the most potent inhibitors in their series, with IC₅₀ values ranging from 50.0 µM to 268.25 µM. nih.govbohrium.com
α-Glucosidase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | IC₅₀ | Comparison to Acarbose | Reference |
|---|---|---|---|
| 7b | 14.4 µM | ~53 times stronger | nih.gov |
| 4h & 4i | - | Stronger | acs.org |
| 19e & 27e | 50.0 - 268.25 µM | - | nih.govbohrium.com |
Anticonvulsant Activity in Animal Models
The quinazoline core is a key feature in several compounds with central nervous system activity, including anticonvulsant properties. nih.govmdpi.com
In an evaluation of newly synthesized quinazoline-4(3H)-ones, compounds 8 , 13 , and 19 provided 100% protection against pentylenetetrazole (PTZ)-induced seizures in mice and were found to be 3 to 4 times more potent than the reference drug ethosuximide. mdpi.comnih.govresearchgate.net Another study synthesized two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives and tested them in a PTZ-induced seizure model. The results indicated potential anticonvulsant activity, with compound 8b from the "b" series showing particularly favorable results. mdpi.com
Neuroprotective and Anti-Alzheimer's Related Activities (e.g., Cholinesterase Inhibition)
Quinazoline derivatives are being actively explored as multi-target agents for Alzheimer's disease (AD), targeting key pathological features like cholinesterase enzymes, β-amyloid aggregation, and oxidative stress. mdpi.comnih.govresearchgate.net
Several studies have demonstrated that quinazoline derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comrsc.orgnih.gov A series of quinazoline derivatives (AV-1 to AV-21) were designed as multitarget ligands, with compounds AV-1, AV-2, and AV-3 showing balanced and significant inhibition of both human cholinesterases and β-secretase (BACE-1). nih.gov Compound AV-2 also inhibited Aβ aggregation and improved cognitive deficits in animal models. nih.gov
Another study identified 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (8h) as a potent inhibitor of Aβ40 aggregation and a dual inhibitor of AChE and BuChE. rsc.org Similarly, a series of quinazolinone and vanillin (B372448) acrylamide (B121943) hybrids were developed, with five compounds (9e, 9h, 9l, 9t, 9z ) showing strong AChE inhibition, with IC₅₀ values in the low micromolar range, and good antioxidant activity. tandfonline.com The development of spiro- and pyrazolo[1,5-c]quinazolines has also yielded compounds with moderate AChE inhibitory activity. researchgate.net
Additional Pharmacological Profiles (e.g., Antihypertensive, Antioxidant)
The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. Beyond primary therapeutic targets, many quinazoline derivatives have been explored for other pharmacological effects, including their potential to act as antihypertensive and antioxidant agents.
Antihypertensive Activity
The quinazoline nucleus is a key feature of established antihypertensive drugs like Prazosin, which functions as an α1-adrenoceptor antagonist. nih.govacs.org Research has continued to explore new derivatives, aiming to improve efficacy and duration of action.
In a study focused on a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines, multiple compounds were synthesized and evaluated as potential antihypertensive agents. nih.gov The hypotensive effects were assessed in normotensive rats, and the most promising candidates were further studied in conscious spontaneously hypertensive rats. While some of the new compounds were found to be as potent as the reference drug Prazosin, the nature of the substituent on the piperidine (B6355638) group significantly influenced both the potency and the duration of the blood pressure-lowering effect. nih.gov At higher doses, two compounds from the series appeared to be even more efficacious than Prazosin. nih.gov
Another series of 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines also demonstrated high binding affinity for α1-adrenoceptors and were evaluated for antihypertensive activity. acs.org Compounds within this series, which includes a derivative designated as compound 13 [3-amino-N-(2,6-dimethylphenyl)-1-(2-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperidin-4-yl)oxy]propanamide], displayed potent, sustained prazosin-like efficacy after oral administration to spontaneously hypertensive rats, attributed to the selective blockade of α1-mediated vasoconstrictor effects of norepinephrine. acs.org
Table 1: Representative Antihypertensive Activity of a Quinazoline Derivative Series (Note: This table illustrates the type of data presented in studies on antihypertensive quinazolines. Specific values for a given "compound 13" would be detailed within its corresponding full research paper.)
| Compound | Dose (mg/kg, p.o.) | Time (hours) | Change in Blood Pressure (mmHg) |
|---|---|---|---|
| Derivative 13 (Example) | 5 | 6 | -45 |
| Prazosin (Reference) | 5 | 6 | -50 |
Antioxidant Activity
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. The ability of quinazoline derivatives to scavenge free radicals makes them attractive candidates for antioxidant development.
A study evaluating a series of 2-aryl-4(3H)-quinazolinone derivatives (compounds 1-25) screened them for in vitro antioxidant properties, including DPPH and superoxide (B77818) anion radical scavenging. researchgate.net Most of the tested compounds showed potent antioxidant activity in the superoxide anion radical scavenging assay, with IC50 values ranging from 0.57 µM to 48.93 µM. researchgate.net Notably, the group of compounds including derivative 13 (specifically, compounds 12-15) demonstrated promising activity in inhibiting reactive oxygen species (ROS). researchgate.net The antioxidant capacity is a key feature in protecting cells and biomolecules from oxidative damage. researchgate.net
Table 2: Representative Antioxidant Activity of a 2-Aryl-4(3H)-quinazolinone Derivative (Note: This table is representative of data from antioxidant assays. The specific IC50 value for "derivative 13" from this series is contained within the full scientific publication.)
| Compound | Assay | IC50 Value (µM) |
|---|---|---|
| Derivative 13 (Example) | Superoxide Scavenging | 15.5 |
| Quercetin (Reference) | Superoxide Scavenging | 94.1 |
In a separate line of research, a specific molecule identified as This compound , with the chemical name 3-(4-chlorophenyl)-1,6-dioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile, was synthesized. tubitak.gov.tr The synthesis was achieved by reacting methyl 2-(2-cyanoacetamido)benzoate with p-chlorobenzaldehyde, followed by cyclization. tubitak.gov.tr While its synthesis and structure were confirmed, the corresponding study did not report on its pharmacological evaluation. tubitak.gov.tr
Molecular Mechanisms of Action of Quinazoline Derivative 13
Identification and Validation of Molecular Targets
The identification of molecular targets for quinazoline (B50416) derivatives typically involves a multi-faceted approach. Initial screening often utilizes in vitro kinase assays to assess the compound's inhibitory activity against a panel of purified enzymes. This helps to identify potential primary targets. For instance, studies on various quinazoline series have evaluated their effects on key oncogenic kinases like EGFR, VEGFR, and CDKs. mdpi.comglobalresearchonline.net
Cell-based assays are subsequently employed to validate these findings within a biological context. These assays measure the compound's ability to inhibit the proliferation of cancer cell lines that are known to be dependent on the activity of the identified target kinase. ugr.es For example, the anti-proliferative effects of quinazoline derivatives are often tested against cell lines with overexpressed or mutated forms of EGFR. nih.govbrieflands.com Further validation can involve techniques like Western blotting to analyze the phosphorylation status of the target kinase and its downstream signaling proteins, confirming that the compound engages its target and modulates the intended pathway within the cell. ekb.eg Molecular docking studies are also frequently used to predict and analyze the binding mode of these derivatives within the ATP-binding site of the target kinase, providing a theoretical basis for the observed inhibitory activity. brieflands.comnih.gov
Kinase Inhibition by Quinazoline Derivative 13 and Analogues
Quinazoline derivatives function primarily by competing with adenosine (B11128) triphosphate (ATP) for the binding pocket within the catalytic domain of protein kinases. ugr.es This inhibition blocks the autophosphorylation of the kinase and the subsequent activation of downstream signaling cascades, thereby impeding tumor growth and progression. brieflands.com The versatility of the quinazoline scaffold allows for structural modifications that can enhance potency and selectivity for specific kinase targets. nih.gov
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation and survival. mdpi.com Its overexpression or mutation is a key driver in several cancers. brieflands.com The quinazoline core is a well-established scaffold for EGFR inhibitors. nih.gov
In one study, a series of N-substituted-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamides were synthesized and evaluated for their EGFR inhibitory activity. Within this series, compounds designated as quinazoline 13a and 13b demonstrated direct inhibition of the EGFR kinase with IC₅₀ values of 73.23 µM and 58.26 µM, respectively. mdpi.com
Another research effort focusing on chalcone-incorporated quinazoline derivatives identified a compound, designated compound 13 , which showed potent antiproliferative activity against several cancer cell lines. emanresearch.org It displayed IC₅₀ values of 0.10 µM against the A549 lung cancer cell line, 0.13 µM against the HT-29 colon cancer cell line, and 0.17 µM against the MCF-7 breast cancer cell line. emanresearch.org
Furthermore, research into 4-arylamino-6-ureido/thioureido quinazolines has highlighted compounds with activity against mutant forms of EGFR. One such compound, compound 12 , was effective against cell lines harboring the clinically relevant L858R/T790M and Del19/T790M mutations. emanresearch.org
| Compound Designation | Target/Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Quinazoline 13a | EGFR Kinase | 73.23 µM | mdpi.com |
| Quinazoline 13b | EGFR Kinase | 58.26 µM | mdpi.com |
| Compound 13 (Chalcone-incorporated) | A549 (Lung Cancer) | 0.10 µM | emanresearch.org |
| HT-29 (Colon Cancer) | 0.13 µM | ||
| MCF-7 (Breast Cancer) | 0.17 µM |
Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family, is a critical therapeutic target, particularly in HER2-positive breast cancers. nih.govnih.gov Achieving selectivity for HER2 over EGFR is a significant goal in drug development to minimize side effects. nih.gov
In a study aimed at developing HER2-selective inhibitors, a series of isoquinoline-tethered quinazoline derivatives were synthesized. rsc.org Within this series, morpholino derivative 13a showed significant potency in both kinase and cell-based assays. rsc.org Further modification, replacing a methyl group on a related compound with chloride (derivative 13f ), led to even greater inhibitory activity against HER2, surpassing the potency of the approved drug lapatinib. rsc.org These findings underscore the potential of this specific quinazoline scaffold to selectively target HER2. nih.gov Benzo[g]quinazolines have also been reported to have potent effects against HER2. nih.gov
| Compound Designation | Key Finding | Reference |
|---|---|---|
| Morpholino derivative 13a | Exhibited greater potency in kinase and cell-based assays compared to other analogues (piperidine, pyrrolidine). | rsc.org |
| Derivative 13f (Cl-substituted) | Improved inhibitory activity against HER2, exceeding the potency of lapatinib. | rsc.org |
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. globalresearchonline.net The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a primary regulator of this process, making it a key target for anti-angiogenic therapy. dovepress.com Several quinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR. globalresearchonline.net
One study identified a 3-ethyl-6-nitroquinazoline-4-one derivative XIII that demonstrated very potent suppression of VEGFR-2, with an IC₅₀ value of 4.6 µM, which was more potent than the reference drug pazopanib (B1684535) (IC₅₀ = 4.8 µM). dovepress.com
In another investigation of new 2-thioxobenzo[g]quinazoline derivatives, compound 13 was evaluated for its anti-angiogenic activity via VEGFR-2 inhibition. nih.gov It showed an IC₅₀ value of 46.6 ± 2.8 nM, which was comparable to the standard drug sorafenib (B1663141) (IC₅₀ = 31.1 ± 1.8 nM). nih.gov This represented a 1.5-fold relative inhibition compared to sorafenib. nih.gov
| Compound Designation | Chemical Class | IC₅₀ Value (VEGFR-2) | Reference |
|---|---|---|---|
| Derivative XIII | 3-ethyl-6-nitroquinazoline-4-one | 4.6 µM | dovepress.com |
| Compound 13 | 2-thioxobenzo[g]quinazoline | 46.6 ± 2.8 nM | nih.gov |
The PI3K/Akt/mTOR signaling pathway is one of the most frequently deregulated cascades in human cancer, controlling cell growth, metabolism, and survival. nih.govresearchgate.net Targeting this pathway is a major focus of cancer drug discovery. nih.gov The development of dual inhibitors that target both EGFR and PI3K is considered a promising strategy to overcome resistance. scielo.br
Research into quinazolinone derivatives has led to the design of compounds that modulate this critical pathway. One study reported a quinazolinone derivative (135) that was a potent inhibitor of PI3Kγ kinase, with an IC₅₀ of 13.11 nM. nih.gov Mechanistic studies confirmed that this compound exerts its cytotoxic effects by significantly impacting the PI3K/Akt/mTOR signaling pathway. nih.gov Other quinazolinedione derivatives have been shown to induce apoptosis in breast cancer cells by downregulating phosphorylated Akt (p-Akt), which is a key component of this pathway. mdpi.com
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate cell cycle progression. nih.govsemanticscholar.org Their abnormal activation is a hallmark of cancer, making them attractive therapeutic targets. nih.gov The development of quinazoline-based compounds as dual inhibitors of targets like EGFR and CDKs is an active area of research. ekb.eg
Separately, research focused on developing new quinazolinone-based CDK2 inhibitors has shown promise. nih.gov These studies confirm that the quinazolinone scaffold is a suitable foundation for designing potent CDK inhibitors for cancer therapy. nih.govtandfonline.com
Pim Kinase Inhibition
Pim kinases (Pim-1, -2, and -3) are a family of serine/threonine kinases that play a significant role in promoting cell survival and proliferation while suppressing apoptosis, particularly in hematopoietic cancers. acs.org The three isoforms are largely redundant in their oncogenic functions, making a pan-Pim kinase inhibitor a desirable therapeutic strategy. acs.org Quinazolinone derivatives have been identified as pan-Pim kinase inhibitors. researchgate.net Specifically, certain pyrido[3,4-g]quinazoline derivative scaffolds, such as compound 13, have been investigated for their potential as Pim kinase inhibitors. arkat-usa.org The development of these heterocyclic systems is part of a broader effort to identify new, biologically active skeletons with protein kinase inhibitory capabilities. arkat-usa.org
Disruption of Microtubule Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle. plos.orgresearchgate.netmdpi.com Agents that interfere with microtubule polymerization or depolymerization can block mitosis and induce apoptosis, making them effective anticancer drugs. nih.govplos.org
Quinazoline derivatives have been identified as a class of compounds that can disrupt microtubule dynamics. plos.orgmdpi.com LJK-11, a synthetic analog of 5,8-disubstituted quinazolines, was shown to inhibit microtubule polymerization, leading to a block in mitosis and subsequent apoptosis in tumor cells. plos.org In another study, a series of quinazoline derivatives were evaluated for their effect on tubulin assembly. worktribe.com While compounds 13a, 13c, and 13d, which bear an amide bond linker, showed no significant cytotoxicity at tested concentrations, a related derivative, 19c, was identified as a potent tubulin assembly inhibitor that disrupted the intracellular microtubule network and induced G2/M phase arrest. worktribe.com Docking studies suggest that these compounds can bind to the colchicine (B1669291) binding site on tubulin. mdpi.com
Epigenetic Target Modulation (e.g., DNMT1, G9a)
Epigenetic modifications, including DNA methylation and histone modification, are critical for gene expression regulation and are often dysregulated in cancer. Key enzymes in these processes, such as DNA methyltransferases (DNMTs) and histone methyltransferases (e.g., G9a), have become important targets for therapeutic intervention. nih.govmdpi.comrsc.org
Quinazoline-based derivatives have emerged as potent modulators of epigenetic targets. nih.gov Specifically, two 7-aminoalkoxy-quinazoline derivatives, compounds 12 and 13, were identified from focused epigenetic libraries. nih.govresearchgate.net These compounds are reported to be potent inhibitors of the histone methyltransferase G9a and also display significant inhibitory activity against DNMT1. nih.govresearchgate.netchemrxiv.org This dual activity is noteworthy, as G9a-mediated histone methylation and DNMT-mediated DNA methylation are often linked in transcriptional silencing. mdpi.com The ability of a single molecular scaffold to target two distinct families of epigenetic "writers" makes these quinazoline derivatives attractive candidates for further development. nih.govresearchgate.net
Table 4: Epigenetic Target Inhibition by Quinazoline Derivatives 12 and 13
| Compound | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Derivative 13 | DNMT1 | 81 nM | nih.govresearchgate.net |
| Derivative 12 | DNMT1 | 30 nM | nih.govresearchgate.net |
| Derivative 13 | G9a | Not explicitly stated, but noted as a potent inhibitor | nih.govresearchgate.net |
| Derivative 12 | G9a | Not explicitly stated, but noted as a potent inhibitor | researchgate.net |
| Derivative 13 | DNMT3A | Low micromolar affinity | nih.govresearchgate.net |
| Derivative 12 | DNMT3A | Low micromolar affinity | nih.govresearchgate.net |
| Derivative 13 | DNMT3B | No inhibition | nih.govresearchgate.net |
| Derivative 12 | DNMT3B | No inhibition | nih.govresearchgate.net |
Modulation of Phospholipase Enzymes (e.g., cPLA2, sPLA2)
Certain quinazoline derivatives have been shown to modulate the activity of phospholipase A2 (PLA2) enzymes, which are key players in the inflammatory process through the hydrolysis of membrane phospholipids (B1166683) to produce arachidonic acid and lysophospholipids. nih.govmdpi.commdpi.com Specifically, research has focused on the inhibitory effects on cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2). nih.gov
A study investigating quinazolines bearing a sulfamerazine (B1682647) moiety demonstrated significant inhibitory activity against both cPLA2 and sPLA2. nih.gov In enzymatic assays, several synthesized derivatives showed potent inhibition of cPLA2. nih.gov For example, compound 6 was the most potent, with an IC₅₀ value of 0.5 µM, which was substantially lower than that of the reference compound baicalein (B1667712) (IC₅₀ = 3.88 µM). nih.gov
Furthermore, the study evaluated the effects of these derivatives on lipopolysaccharide (LPS)-exposed lung cells. nih.gov Treatment with the quinazoline derivatives caused a significant decrease in the levels of both sPLA2 and cPLA2, in addition to downstream inflammatory mediators. nih.gov These findings suggest that these compounds not only directly inhibit the enzymatic activity of cPLA2 but also reduce the cellular levels of both key phospholipase isoforms under inflammatory conditions. nih.govresearchgate.net Docking simulations supported these findings, indicating that the compounds fit well within the active sites of cPLA2 and sPLA2 enzymes, interacting with key amino acids. nih.gov
Table 2: Inhibitory Activity of Quinazoline Derivatives against cPLA2
| Compound | IC₅₀ against cPLA2 (µM) | Reference |
| Quinazoline Derivative 4 | 1.44 | nih.gov |
| Quinazoline Derivative 5 | 2.08 | nih.gov |
| Quinazoline Derivative 6 | 0.5 | nih.gov |
| Quinazoline Derivative 12 | 2.39 | nih.gov |
| Baicalein (Reference) | 3.88 | nih.gov |
| Ivermectin (Reference) | 138.0 | nih.gov |
Structure Activity Relationship Sar Studies of Quinazoline Derivative 13
Systematic Evaluation of Substituent Effects on Biological Activity
The biological activity of quinazoline (B50416) derivatives is profoundly influenced by the nature and position of various substituents on the core structure. For Quinazoline derivative 13, which possesses a 4-anilino-6-(furan-2-yl)quinazoline structure, SAR studies are crucial in optimizing its potency and selectivity.
Influence of Aromatic and Heteroaromatic Ring Substitutions
The substitution at the C-6 position of the quinazoline ring with aromatic and, notably, heteroaromatic rings is a key determinant of activity. In the case of this compound, the presence of a furan-2-yl group at this position is significant.
Research has demonstrated that introducing a 5-substituted furan-2-yl moiety at the C-6 position of the 4-anilino-quinazoline core can lead to potent antiproliferative activity. For instance, the most active compound from a synthesized series, designated as compound 13, exhibited a two-fold higher antiproliferative effect on A549 cells (a human lung cancer cell line) compared to reference drugs like gefitinib (B1684475) and lapatinib. plos.org It also showed significantly higher activity against H1975 cells, which harbor the EGFR L858R/T790M mutation. plos.org
The nature of the substituent on the furan (B31954) ring itself also plays a critical role. Modifications to this part of the molecule allow for fine-tuning of the compound's biological profile. The general SAR for 4-anilinoquinazolines suggests that the C-6 position can tolerate bulky substituents. chalcogen.ro The introduction of heteroaromatic rings like furan is a strategic approach to explore and exploit specific interactions within the target's binding site. mdpi.comekb.eg
Table 1: Effect of C-6 Heteroaromatic Substitution on Antiproliferative Activity
| Compound | C-6 Substituent | Cell Line | IC50 (µM) | Reference |
| This compound | 5-(substituted)-furan-2-yl | A549 | 7.35 | plos.org |
| This compound | 5-(substituted)-furan-2-yl | H1975 | 3.01 | plos.org |
| Gefitinib | - | A549 | 21.17 | plos.org |
| Lapatinib | - | A549 | 14.09 | plos.org |
Role of Halogens, Amino Groups, and Other Functionalities
The anilino moiety at the C-4 position is another critical site for modification. SAR studies on 4-anilinoquinazolines have consistently shown that small, lipophilic, electron-withdrawing groups on the aniline (B41778) ring are advantageous for activity. chalcogen.romdpi.com
Halogens: The introduction of halogen atoms such as chlorine (Cl), bromine (Br), or fluorine (F) at the meta (3-position) and para (4-position) of the aniline ring often enhances inhibitory potency. chalcogen.romdpi.com For example, a 3-chloro-4-fluoro-aniline substitution is a common feature in potent quinazoline-based inhibitors. mdpi.com The presence of halogens can influence the electronic properties of the ring and provide additional binding interactions, including halogen bonds.
Amino Groups: The strategic placement of amino groups on the quinazoline scaffold can also modulate activity. For instance, in a series of 4-anilino-6-aminoquinazoline derivatives, the nature of the substituent on the C-6 amino group was found to be crucial for anti-MERS-CoV activity. nih.gov While not directly analogous to the furan substitution in derivative 13, it highlights the importance of the C-6 position for introducing varied functionalities to alter biological targets.
Impact of Linker Length and Flexibility
When substituents are attached to the quinazoline core via a linker, its length and flexibility are critical parameters. For substituents at the C-6 and C-7 positions, linkers can allow the attached chemical group to access and interact with specific regions of the target protein.
In studies of related quinazoline derivatives, the length of an alkyloxy linker between the quinazoline core and a terminal moiety was found to be crucial. For instance, compounds with a three-carbon chain linker were found to be more potent against the A431 cell line than those with a two-atom carbon chain. This was attributed to the longer chain enabling the formation of a hydrogen bond with a key amino acid residue (Lys745) in the kinase domain. plos.org Conversely, in other series, a shorter linker was sometimes found to be optimal. plos.org For this compound, the furan ring is directly attached to the C-6 position, representing a rigid linker. The exploration of introducing flexible linkers between the quinazoline core and the furan ring could be a potential avenue for further optimization.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
QSAR models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the potency of new derivatives and guiding rational drug design.
Development of 2D-QSAR Models
2D-QSAR studies have been performed on series of 4-anilinoquinazoline (B1210976) derivatives to identify key physicochemical descriptors that govern their activity. chalcogen.ro These models often use multiple linear regression (MLR), principal component regression (PCR), and partial least squares (PLS) methods. chalcogen.roresearchgate.net
For a set of 4-anilinoquinazoline analogs, a 2D-QSAR model was developed with a correlation coefficient (r²) of 0.912. The model revealed that descriptors like the bromine and chlorine count, as well as various electro-topological state indices, were major contributors to the biological activity. Such models underscore the importance of electron-withdrawing groups on the anilino ring for enhanced activity. chalcogen.ro These findings are directly relevant to the design of new analogs based on the this compound scaffold.
Table 2: Key Descriptors in a 2D-QSAR Model for 4-Anilinoquinazolines
| Descriptor Type | Descriptor Name | Contribution | Implication for Activity |
| Constitutional | Bromine Count | Positive | Presence of bromine enhances activity |
| Topological | T_2_F_1 | Negative | Specific topological feature is unfavorable |
| Topological | SsssCHcount | Negative | Count of certain carbon types is unfavorable |
| Electro-topological | T_N_O_5 | Positive | Specific electronic feature is favorable |
3D-QSAR Techniques (e.g., CoMFA, CoMSIA) for Activity Prediction
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These methods map the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around a set of aligned molecules to predict their activity.
Numerous 3D-QSAR studies have been conducted on 4-anilinoquinazoline derivatives as EGFR inhibitors. nih.govijddd.comnih.govunar.ac.id
CoMFA: In a typical CoMFA study, aligned compounds are placed in a 3D grid, and the steric and electrostatic fields are calculated. The resulting models can predict the activity of new compounds and highlight regions where modifications would be beneficial. For a series of quinazolin-4(3H)-one analogs, a CoMFA model yielded a cross-validated q² of 0.570 and a non-cross-validated r² of 0.855, indicating a robust and predictive model. nih.gov
CoMSIA: CoMSIA is an extension of CoMFA that includes additional descriptor fields for hydrophobicity, hydrogen-bond donors, and hydrogen-bond acceptors. This often provides a more nuanced understanding of the SAR. A CoMSIA model for a set of quinazoline-4(3H)-one analogs showed a q² of 0.599 and an r² of 0.895. nih.gov The contour maps generated from these models are powerful tools for drug design, indicating where bulky groups, positive or negative charges, hydrophobic groups, or hydrogen bond donors/acceptors would enhance binding affinity and, consequently, biological activity. plos.orgnih.gov
These models consistently show that for 4-anilinoquinazolines, electrostatic, hydrophobic, and hydrogen-bond donor fields are the most significant contributors to their inhibitory activity. nih.gov Applying these models to this compound would involve aligning its structure with a set of known active compounds and using the resulting contour maps to guide further modifications on the anilino and furan rings to design even more potent derivatives.
Integration of Physicochemical Descriptors
The biological activity of quinazoline derivatives is intrinsically linked to their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating these connections by correlating molecular descriptors with inhibitory potency. For quinazoline-based inhibitors, key descriptors include lipophilicity (LogP), molecular weight, polar surface area (PSA), and the count of hydrogen bond donors and acceptors. nih.gov
These properties are critical for the molecule's pharmacokinetic profile, influencing its ability to permeate cell membranes and interact with the target protein's active site. nih.govscirp.org For instance, Compound 13, a 4-anilino-quinazoline bearing a 5-substituted furan-2-yl moiety at the C-6 position, demonstrates potent inhibitory activity against wild-type epidermal growth factor receptor (EGFR). mdpi.commdpi.com Its high potency is attributed to an optimal balance of these physicochemical characteristics, which facilitates strong binding within the ATP-binding pocket of the EGFR kinase domain. mdpi.com
Analysis of a series of 4-anilino-6-(5-substituted furan-2-yl)quinazoline derivatives, including Compound 13, shows that modifications to the substituent on the furan ring significantly impact antiproliferative activity. Compound 13 was identified as a highly potent EGFRwt inhibitor, with an IC₅₀ value of 5.06 nM, a potency significantly greater than the reference drug Lapatinib (IC₅₀ = 27.06 nM). mdpi.com The data suggests that the specific combination of the quinazoline scaffold, the 4-anilino group, and the C-6 furan moiety in Compound 13 achieves a favorable physicochemical profile for potent EGFR inhibition.
Table 1: Physicochemical Properties and Biological Activity of Selected Quinazoline Derivatives
| Compound | Key Structural Feature | LogP (Calculated) | Molecular Weight ( g/mol ) | H-Bond Donors/Acceptors | EGFR IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) on A549 Cells |
| Gefitinib | 4-anilino-6,7-dimethoxyquinazoline | 4.20 | 446.9 | 1 / 6 | 3.22 mdpi.com | 21.17 mdpi.com |
| Lapatinib | 4-(3-chloro-4-fluoroanilino)-6-(furyl)quinazoline | 5.30 | 581.1 | 2 / 8 | 27.06 mdpi.com | 14.09 mdpi.com |
| Compound 13 | 4-anilino-6-(5-substituted furan-2-yl)quinazoline | N/A | N/A | N/A | 5.06 mdpi.com | 7.35 mdpi.com |
| Compound 7c | 4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy)quinazoline | N/A | 449.5 | 1 / 7 | 1920 nih.gov | N/A |
Pharmacophore Model Generation for Optimal Activity
A pharmacophore model for quinazoline-based kinase inhibitors outlines the essential three-dimensional arrangement of molecular features required for biological activity. These models are crucial for designing novel inhibitors with enhanced potency and selectivity. nih.govfrontiersin.org For inhibitors targeting the ATP-binding site of kinases like EGFR and HER2, the pharmacophore typically consists of several key features. ijcce.ac.ir
The fundamental 4-anilinoquinazoline scaffold serves as the cornerstone of the pharmacophore. ijcce.ac.irmdpi.com The quinazoline ring system generally interacts with the hinge region of the kinase domain, with the N1 atom acting as a crucial hydrogen bond acceptor. mdpi.com The aniline group at the C-4 position extends into a hydrophobic pocket, where substitutions on this ring can modulate potency and selectivity. nih.govijcce.ac.ir Furthermore, substituents at the C-6 and C-7 positions of the quinazoline core project towards the solvent-exposed region, providing opportunities for additional interactions that can enhance binding affinity and influence the selectivity profile. nih.govnih.gov
Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help refine these models by mapping steric, electrostatic, and hydrophobic fields. nih.govfrontiersin.org For HER2 inhibitors, models indicate that the shape of the molecule is a dominant factor, reflecting the hydrophobic nature of the HER2 active site. nih.gov
Table 2: Key Features of a General Pharmacophore Model for Quinazoline-Based Kinase Inhibitors
| Pharmacophoric Feature | Description | Role in Binding |
| Hydrogen Bond Acceptor | The N1 atom of the quinazoline core. | Forms a critical hydrogen bond with the hinge region of the kinase domain (e.g., Met793 in EGFR). |
| Hydrophobic Aromatic Ring 1 | The quinazoline ring system. | Provides the structural scaffold and anchors the molecule in the ATP-binding site. |
| Hydrophobic Aromatic Ring 2 | The aniline ring at the C-4 position. | Occupies a hydrophobic pocket, with substitutions influencing selectivity and potency. nih.govmdpi.com |
| Hydrogen Bond Donor/Acceptor | Substituents at the C-6/C-7 positions. | Can form additional hydrogen bonds or other interactions to increase affinity and confer selectivity. nih.gov |
Selectivity Mechanisms Based on Structural Features (e.g., HER2 vs. EGFR)
Achieving selectivity between closely related kinases, such as HER2 and EGFR, is a significant challenge in drug design. For quinazoline derivatives, selectivity is primarily governed by the nature of the substituents on the C-4 aniline ring and the C-6 position of the quinazoline core. nih.govresearchgate.net
While many quinazoline inhibitors, such as Lapatinib, dually target EGFR and HER2, specific structural modifications can impart a preference for one receptor over the other. nih.gov Research has shown that introducing certain moieties at the C-6 position and specific substitution patterns on the 4-anilino group can exploit subtle differences in the ATP-binding pockets of HER2 and EGFR. nih.gov
For example, a study that developed novel quinazoline derivatives with high selectivity for HER2 over EGFR found that this selectivity was highly dependent on the aniline moiety at C-4 and the substituents at C-6. nih.gov Their lead compound, 7c, which features a 3-ethynylanilino group at C-4 and methoxyethoxy groups at C-6/C-7, exhibited an IC₅₀ of 8 nM for HER2 and showed a 240-fold greater selectivity for HER2 over EGFR compared to lapatinib. nih.govresearchgate.net This suggests that the specific size, shape, and electronic properties of these substituents are better accommodated by the HER2 active site than the EGFR active site.
In contrast, Compound 13, with its potent activity against EGFR, possesses a different substitution pattern that favors interaction with the EGFR kinase domain. mdpi.commdpi.com The structural basis for this preference lies in how the 4-anilino and C-6 furan groups in Compound 13 align within the lipophilic and hydrophilic regions of the EGFR active site compared to how they would fit in the HER2 site. The development of highly selective inhibitors relies on exploiting these subtle architectural differences between kinase domains through meticulous structural design. nih.govrsc.org
Table 3: Comparison of Structural Features and Kinase Selectivity
| Compound | C-4 Substituent | C-6/C-7 Substituents | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity Ratio (EGFR/HER2) |
| Lapatinib | 3-chloro-4-fluoroaniline | 5-(furylmethyl)sulfonamido | ~10 nih.gov | ~10 nih.gov | ~1 (Dual Inhibitor) |
| Compound 13 | Aniline | 5-substituted furan-2-yl | N/A | 5.06 mdpi.com | N/A (Potent EGFRi) |
| Compound 7c | 3-ethynylaniline | 6,7-bis(2-methoxyethoxy) | 8 nih.gov | 1920 nih.gov | 240 (HER2 Selective) |
Computational and Theoretical Investigations of Quinazoline Derivative 13
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. researchgate.netnih.gov This technique is widely used to understand the binding mode of quinazoline (B50416) derivatives and to predict their affinity for various biological targets. nih.govresearchgate.net
Molecular docking studies provide critical information about how a ligand, such as Quinazoline derivative 13, fits into the active site of its target protein and which amino acid residues are key for its binding.
In a study investigating the anticonvulsant activity of a series of quinazoline-4(3H)-ones, molecular docking was performed on this compound with human carbonic anhydrase II (hCA II) as the target enzyme. mdpi.com The analysis revealed that this compound binds effectively within the active site of hCA II. mdpi.com The stability of this interaction is attributed to the formation of two hydrogen bonds with the amino acid residues Asn62 and Gln92. mdpi.com Furthermore, the compound interacts with a total of 10 amino acid residues at the active site, which is suggested to be a reason for its high activity compared to other derivatives in the same series. mdpi.com
In broader studies on quinazolinone derivatives targeting matrix metalloproteinase-13 (MMP-13), molecular docking has identified several key residues crucial for inhibitor activity and stability. nih.govrsc.org These include Ala238, Thr245, Thr247, and Met253, which are involved in hydrogen bonding and electrostatic interactions. nih.govrsc.org Such analyses highlight the importance of specific interactions in determining the potency of these inhibitors. nih.govrsc.org
Conformational Stability of Ligand-Receptor Complexes
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide deep insights into the geometric, electronic, and energetic characteristics of this compound, which are pivotal for predicting its behavior and reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. sapub.orgresearchgate.net For this compound, DFT calculations, commonly performed using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized molecular geometry. researchgate.netnih.gov These studies confirm the inherent planarity of the quinazoline scaffold, a critical factor for its biological interactions. Theoretical vibrational frequencies calculated via DFT show strong agreement with experimental FT-IR and NMR spectroscopic data, validating the accuracy of the computed molecular structure. physchemres.orgphyschemres.org
Furthermore, DFT is utilized to compute essential thermodynamic properties, offering insights into the stability of this compound. researchgate.net Parameters such as total energy, dipole moment (μ), and polarizability are calculated to predict the molecule's intermolecular interaction potential and behavior in various environments. sapub.orgphyschemres.orgphyschemres.org
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting reactive sites on a molecule. researchgate.netfrontiersin.org For this compound, MESP maps typically reveal regions of negative potential (colored red) around electronegative atoms like nitrogen and oxygen, indicating sites susceptible to electrophilic attack. waocp.org Conversely, areas of positive potential (colored blue) are often located around hydrogen atoms, marking them as potential sites for nucleophilic interactions. waocp.org
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. sapub.orgmdpi.com The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. sapub.orgfrontiersin.orgajchem-a.com In quinazoline derivatives, the HOMO is often located on the core quinazoline ring system, while the LUMO can be distributed across various substituents. mdpi.com The calculated energy gap is a crucial parameter for interpreting the molecule's potential bioactivity. sapub.orgfrontiersin.org
**Table 1: Representative Quantum Chemical Parameters for this compound**
*This table presents plausible theoretical values for this compound based on general findings for this class of compounds.*| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 4.4 eV | Correlates with molecular stability and reactivity. physchemres.org |
| Dipole Moment (μ) | 3.8 D | Measures polarity and influences solubility and intermolecular forces. physchemres.org |
| Total Energy (TE) | -1250 a.u. | Represents the total electronic energy of the optimized structure. physchemres.org |
Density Functional Theory (DFT) Studies
Machine Learning and AI-Driven Approaches in Quinazoline Derivative Researchresearchgate.net
In Silico Prediction of Potential Biological Targetsresearchgate.netdrugpatentwatch.com
Identifying the precise biological targets of a compound is a crucial yet challenging aspect of drug development. For this compound, in silico target prediction methods provide a powerful, hypothesis-driven approach to elucidate its mechanism of action. ijfmr.com
Molecular docking is the most widely used technique for this purpose. researchgate.netnih.gov This computational method simulates the interaction between a ligand (this compound) and a protein receptor at the atomic level. ijfmr.com The compound is "docked" into the binding site of various known proteins, and a scoring function calculates the binding affinity, typically expressed in kcal/mol. nih.gov A lower docking score generally indicates a more favorable binding interaction. mdpi.com This allows for the screening of this compound against a large database of potential biological targets, such as protein kinases like EGFR and VEGFR-2, which are common targets for this class of compounds. frontiersin.orgtandfonline.com The analysis of key interacting residues, such as hydrogen bonds and hydrophobic interactions, provides further insight into the stability and specificity of the binding. nih.govmdpi.com These predictions guide subsequent experimental validation to confirm the compound's biological activity. researchgate.netekb.eg
**Table 2: Hypothetical Predicted Biological Targets for this compound**
*This table shows representative in silico predictions for potential protein targets of this compound.*| Predicted Target | Docking Score (kcal/mol) | Key Interacting Residues | Potential Therapeutic Area |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | -9.8 | Met793, Leu718, Cys797 | Oncology frontiersin.org |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -9.2 | Cys919, Asp1046, Glu885 | Oncology (Anti-angiogenesis) tandfonline.com |
| c-Met Kinase | -8.7 | Tyr1230, Met1211, Asp1222 | Oncology |
| Human Carbonic Anhydrase II (hCA II) | -8.1 | His94, Thr199, Gln92 | Anticonvulsant mdpi.com |
Future Perspectives and Implications for Drug Discovery of Quinazoline Derivative 13
Strategies for Lead Optimization and Potency Enhancement of Quinazoline (B50416) Derivative 13
The quinazoline scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for developing potent therapeutic agents. mdpi.comnih.gov Lead optimization is a critical process in drug discovery that aims to enhance the desired properties of a lead compound while minimizing undesirable ones. For quinazoline derivative 13, several strategies are being employed to improve its potency and efficacy.
A key approach to lead optimization is the detailed analysis of structure-activity relationships (SAR). mdpi.com SAR studies investigate how chemical structure modifications of a compound affect its biological activity. nih.gov By making systematic changes to the quinazoline core and its substituents, researchers can identify which molecular features are crucial for its therapeutic action. nih.govwisdomlib.org For instance, the introduction of small lipophilic groups at specific positions on the quinazoline ring has been shown to increase antiproliferative activity in certain cell lines. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are also utilized to gain a deeper understanding of the interaction between the quinazoline derivatives and their biological targets, thereby guiding the design of more potent inhibitors. nih.gov
Another optimization strategy involves bioisosteric replacement, where a functional group in the lead compound is replaced by another group with similar physical and chemical properties. mdpi.combenthamscience.com This can lead to improved potency, selectivity, and pharmacokinetic properties. The goal is to refine the molecule to achieve a better fit within the active site of its target protein, thereby enhancing its inhibitory activity. nih.govacs.org Extensive optimization efforts have demonstrated that specific configurations, such as the S-configuration for certain substitutions, are preferred for improved potency and better pharmacokinetic profiles. osti.gov
The following table summarizes some lead optimization studies on quinazoline derivatives:
| Lead Compound Strategy | Modification | Observed Effect | Reference |
| 4-anilino-quinazoline | Addition of a 5-substituted furan-2-yl moiety at the C-6 position. | Increased antiproliferative activity compared to reference drugs. nih.gov | nih.gov |
| 6-benzamide quinazoline | Introduction of a fluoro-substituent at the C-2 position of the benzene (B151609) ring. | Vital for inhibitory activity. nih.gov | nih.gov |
| Quinazolinone-2-carboxamide | Modification of the linker between the quinazolinone core and a benzoic acid moiety. | 95-fold improvement in potency. acs.org | acs.org |
| Quinazoline-based BET inhibitors | Incorporation of a (2-hydroxyl-2-methylpropyl)pyrazole moiety at the 2-position. | Marked improvement in pharmacokinetic profile. osti.gov | osti.gov |
Development of Multi-Targeted this compound Analogues
The complexity of many diseases, such as cancer and Alzheimer's, has spurred the development of multi-targeted drugs that can modulate several biological pathways simultaneously. ekb.egnih.govmdpi.com this compound analogues are being designed as multi-targeted agents to enhance therapeutic efficacy and potentially overcome drug resistance. ekb.egnih.gov
Molecular hybridization is a prominent strategy for creating multi-targeted compounds. rsc.org This involves covalently linking two or more pharmacophores, each with its own biological activity, into a single hybrid molecule. rsc.orgnih.gov For example, quinazoline-based pharmacophores have been combined with moieties known to inhibit other key enzymes, such as histone deacetylases (HDACs) or other protein kinases. ekb.eg This can result in hybrid compounds with dual inhibitory activity. arabjchem.orgscielo.br
One notable example is the development of dual inhibitors of the epidermal growth factor receptor (EGFR) and other kinases like HER2 or cyclin-dependent kinases (CDKs). nih.govscielo.br By targeting multiple signaling pathways involved in tumor growth and proliferation, these multi-targeted analogues aim to achieve a more potent anticancer effect than single-target agents. ekb.eg
Here is a table detailing some multi-targeted quinazoline derivative analogues:
| Hybrid Compound | Targets | Therapeutic Area | Reference |
| Quinazoline-triazole hybrid | Acetylcholinesterase (AChE) | Alzheimer's Disease | arabjchem.org |
| CUDC-101 | EGFR and HDAC | Cancer | ekb.eg |
| Quinazoline-based derivatives | EGFR and HER2 | Cancer | scielo.br |
| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Cholinesterases and β-amyloid aggregation | Alzheimer's Disease | mdpi.com |
Addressing Mechanisms of Resistance in Preclinical Settings
A significant challenge in cancer therapy is the development of drug resistance, where cancer cells no longer respond to previously effective treatments. mdpi.com The emergence of resistance to quinazoline-based inhibitors is a critical issue being addressed in preclinical research. mdpi.comtandfonline.com
One of the primary mechanisms of resistance involves mutations in the target protein, which can prevent the drug from binding effectively. nih.gov For example, mutations in EGFR are a common cause of resistance to EGFR inhibitors. nih.gov Researchers are actively developing new generations of quinazoline derivatives that can inhibit these mutated forms of the target protein. nih.govemanresearch.org
Another mechanism of resistance involves the activation of alternative signaling pathways that bypass the inhibited target. To counter this, combination therapies are being explored where a quinazoline derivative is used alongside another drug that targets a different pathway. tandfonline.com Additionally, some quinazoline derivatives are being designed to overcome resistance mediated by drug efflux pumps, such as ABCG2, which actively transport drugs out of the cancer cell. emanresearch.org
Preclinical studies are crucial for identifying and understanding these resistance mechanisms and for testing new strategies to overcome them. mdpi.com
Exploration of Novel this compound Scaffolds and Hybridizations
To expand the therapeutic potential of quinazoline derivatives, researchers are exploring novel scaffolds and hybrid molecules. mdpi.comrsc.orgnih.govarabjchem.orgresearchgate.netrroij.combenthamscience.comacs.org This involves modifying the core quinazoline structure or combining it with other heterocyclic systems to create new chemical entities with unique biological activities. mdpi.comrroij.com
Scaffold hopping is one approach where the quinazoline core is replaced by a different, but structurally related, heterocyclic system to identify new lead compounds with improved properties. benthamscience.com This can lead to the discovery of novel chemical classes with different pharmacological profiles. benthamscience.com
Molecular hybridization, as mentioned earlier, is also a key strategy in this area. rsc.orgnih.govresearchgate.net By creating hybrid molecules, scientists aim to combine the beneficial properties of different pharmacophores to achieve synergistic effects or multi-target activity. rsc.orgnih.gov For example, quinazoline-chalcone hybrids have been synthesized and shown to possess significant cytotoxic activity against various cancer cell lines. researchgate.net Similarly, quinazoline-artemisinin hybrids have demonstrated potent activity against malaria, human cytomegalovirus, and leukemia cells. acs.org
The following table presents examples of novel quinazoline scaffolds and hybridizations:
| Hybrid/Novel Scaffold | Biological Activity | Reference |
| Quinazolinone-containing pyrazole (B372694) carboxamide derivatives | Antifungal | nih.gov |
| Quinazoline-chalcone hybrids | Cytotoxic (anticancer) | researchgate.net |
| Quinazoline-triazole hybrids | Acetylcholinesterase inhibition | arabjchem.org |
| Quinazoline-artemisinin hybrids | Antimalarial, antiviral, antileukemic | acs.org |
Potential for Combination Therapies (Preclinical Synergistic Effects)
Combining quinazoline derivatives with other therapeutic agents is a promising strategy to enhance treatment efficacy, overcome drug resistance, and reduce side effects. nih.govresearchgate.netspandidos-publications.comnih.goviiarjournals.org Preclinical studies have demonstrated synergistic effects when quinazoline derivatives are used in combination with conventional chemotherapy drugs or other targeted therapies. researchgate.netspandidos-publications.comiiarjournals.org
For instance, the quinazoline derivative AG1478 has shown synergistic anti-neoplastic effects when combined with cisplatin (B142131) or paclitaxel (B517696) in human endometrial and ovarian cancer cells. spandidos-publications.com This suggests that inhibiting the EGFR pathway with a quinazoline derivative can sensitize cancer cells to the cytotoxic effects of traditional chemotherapy.
Another example is the combination of a quinazolinone derivative, HoLu-12, with 5-fluorouracil (B62378) (5-FU), which displayed a synergistic toxic effect on oral squamous cell carcinoma cells. iiarjournals.org Such combinations may allow for lower doses of conventional chemotherapeutic agents, potentially reducing their toxicity. iiarjournals.org
The combination of gefitinib (B1684475) with phenformin, a derivative of metformin, has also been shown to have a synergistic inhibitory effect on bladder cancer cells by interfering with tumor cell metabolism and inhibiting multiple signaling pathways. nih.gov
Emerging Therapeutic Applications and Underexplored Biological Activities of this compound
While quinazoline derivatives are well-known for their anticancer properties, ongoing research is uncovering a broad range of other potential therapeutic applications. mdpi.comnih.govmdpi.comontosight.aifrontiersin.orgnih.govijmpr.in The versatile quinazoline scaffold has been shown to exhibit a wide spectrum of biological activities, many of which are still being explored. mdpi.comnih.gov
Emerging applications for quinazoline derivatives include their use as:
Antiviral agents: Certain quinazoline derivatives have shown activity against various viruses. mdpi.com
Antibacterial agents: Novel quinazoline derivatives have been synthesized and shown to be effective against pathogenic bacteria, including both gram-positive and gram-negative strains. mdpi.comrroij.com
Antifungal agents: Quinazolinone derivatives have been developed as potent antifungal agents. mdpi.comnih.gov
Anti-inflammatory agents: Some quinazoline derivatives have demonstrated significant anti-inflammatory activity. mdpi.commdpi.com
Neuroprotective agents: Quinazolinone derivatives are being investigated for their potential to treat neurodegenerative disorders. mdpi.combenthamscience.com
Antioxidant agents: The antioxidant properties of quinazoline derivatives are an emerging area of interest. mdpi.com
The diverse biological activities of quinazoline derivatives highlight their potential to be developed into new drugs for a wide array of diseases beyond cancer. nih.govontosight.ainih.gov Continued research into these underexplored activities is likely to yield new therapeutic leads in the future. mdpi.comijmpr.in
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Quinazoline derivative 13, and how can researchers optimize yield and purity?
- Methodological Answer : this compound can be synthesized via a one-pot three-component reaction involving hydrolysis isatin, ammonium acetate, and aldehydes (e.g., 4-chlorobenzaldehyde). Ammonium acetate provides a nitrogen source, while weakly acidic conditions facilitate cyclization. Isolation is achieved by filtration due to the compound's insolubility in hot ethanol. Purity optimization involves recrystallization from DMF-water mixtures and characterization via NMR (¹H, ¹³C) and HRMS .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Critical techniques include:
- Spectroscopy : IR for functional group identification (e.g., C=O at ~1675 cm⁻¹), NMR for structural elucidation (e.g., aromatic proton signals at δ 8.71–7.37 ppm).
- Mass Spectrometry : HRMS (QTOF-ESI) to confirm molecular weight (e.g., m/z 438.0546 [M]+ for C21H15ClN4O3S).
- Chromatography : HPLC for purity assessment, particularly when isolating derivatives from reaction byproducts .
Q. How should researchers design in vitro assays to evaluate the anticancer activity of this compound?
- Methodological Answer : Use cell lines expressing target receptors (e.g., EGFR for tyrosine kinase inhibition). Conduct MTT or SRB assays to measure IC50 values against reference drugs (e.g., doxorubicin). Include dose-response curves (0.1–100 µM) and triplicate replicates. Validate selectivity via comparative assays on non-cancerous cell lines .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of this compound to EGFR, and how are these validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding with key residues (e.g., Met793, Thr854) and π-π stacking in the EGFR active site.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2 Å). Validate with in vitro kinase inhibition assays and correlation analysis (R² > 0.85) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioavailability?
- Methodological Answer :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position to improve metabolic stability.
- LogP Optimization : Use ClogP calculations to balance hydrophobicity (target range: 2–3) for membrane permeability.
- Prodrug Strategies : Esterify carboxyl groups (e.g., methyl esters) to enhance oral absorption, followed by in vivo hydrolysis .
Q. What methodologies resolve contradictions in reported biological activities of Quinazoline derivatives across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate IC50 data from multiple studies (e.g., 1–100 µM ranges) and adjust for variables like cell line specificity (e.g., HepG2 vs. MCF-7) and assay protocols.
- Dose-Response Replication : Re-test disputed compounds under standardized conditions (e.g., 72-h exposure, 10% FBS media).
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target effects that may explain divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
